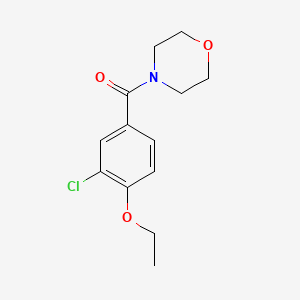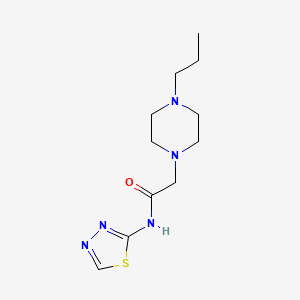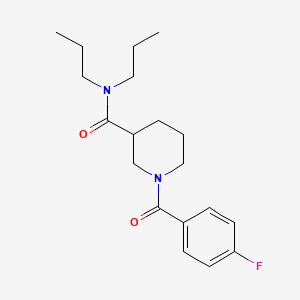![molecular formula C24H27N5O2 B5472570 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole](/img/structure/B5472570.png)
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a nitro group, a piperazine ring, and a conjugated diene system. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole typically involves multiple steps. One common approach is the reductive amination of a precursor benzimidazole derivative with 4-benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride as a reducing agent in a methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The conjugated diene system can participate in hydrogenation reactions.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Reduction of the nitro group yields the corresponding amine derivative.
Reduction: Hydrogenation of the diene system results in a saturated piperazine derivative.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzimidazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, while the nitro group and benzimidazole core can participate in redox reactions and hydrogen bonding. These interactions can modulate biological pathways, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-6-[(1E,3E)-1,3-pentadien-1-yl]benzaldehyde
- N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadien-1-yl]aniline
- 2-[(1E,3E)-5-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide
Uniqueness
What sets 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole apart is its combination of a benzimidazole core with a nitro group and a piperazine ring
Properties
IUPAC Name |
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-26-23-18-21(29(30)31)11-12-22(23)25-24(26)10-6-3-7-13-27-14-16-28(17-15-27)19-20-8-4-2-5-9-20/h2-12,18H,13-17,19H2,1H3/b7-3+,10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYDQBSDOPYKIF-ASVGJQBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C=CC=CCN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1/C=C/C=C/CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(ethylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5472488.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5472495.png)
![[1-(2-amino-6-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5472499.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5472505.png)

![3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5472516.png)
![1-(2-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone](/img/structure/B5472519.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5472529.png)
![3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B5472531.png)

![N-(3-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea](/img/structure/B5472550.png)
![Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B5472560.png)
![N-isobutyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5472577.png)

